molecular formula C18H22N4O4S B2861542 4-(azepan-1-ylsulfonyl)-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850935-99-8

4-(azepan-1-ylsulfonyl)-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2861542
M. Wt: 390.46
InChI Key: GBRKWENJAJLTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(azepan-1-ylsulfonyl)-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide, also known as ACY-241, is a small molecule inhibitor that targets the deacetylase activity of the protein complex known as histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of various cellular processes, including protein degradation, cell migration, and immune response. Inhibition of HDAC6 has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.

Scientific Research Applications

Synthesis and Characterization

Several studies focus on the synthesis and spectral characterization of compounds containing 1,3,4-oxadiazol-2-yl and benzamide groups. For instance, Mahmoud et al. (2012) described the preparation of 1,3,4-oxadiazol-2-yl derivatives through reactions involving readily available starting materials, highlighting the versatility of these compounds in synthetic chemistry (Mahmoud et al., 2012). Similarly, the work by Danilyuk et al. (2016) on electrophilic intramolecular cyclization of unsaturated compounds further demonstrates the chemical flexibility and potential of such structures for generating complex heterocyclic frameworks (Danilyuk et al., 2016).

Anticancer Applications

The anticancer potential of compounds featuring the 1,3,4-oxadiazol-2-yl moiety is a significant area of research. Ravinaik et al. (2021) designed, synthesized, and evaluated a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity. These compounds exhibited moderate to excellent efficacy against various cancer cell lines, underscoring their potential as therapeutic agents (Ravinaik et al., 2021).

Mechanistic Insights and Biological Activities

The mechanistic aspects and broader biological activities of compounds containing 1,3,4-oxadiazol-2-yl and benzamide segments are explored in various studies. Ladd et al. (2013) investigated the palladium-catalyzed ring-opening of cyclopropyl benzamides, leading to the synthesis of benzo[c]azepine-1-ones through C(sp3)–H functionalization, revealing insights into reaction mechanisms and the potential for generating biologically active molecules (Ladd et al., 2013).

Herbicidal and Pharmacological Properties

The synthesis and evaluation of herbicidal activities of tetrazoles and 1,3,4-oxadiazoles by Bao (2008) demonstrate the agricultural relevance of these compounds, providing a foundation for the development of new herbicides with improved efficacy (Bao, 2008).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c23-16(19-18-21-20-17(26-18)14-5-6-14)13-7-9-15(10-8-13)27(24,25)22-11-3-1-2-4-12-22/h7-10,14H,1-6,11-12H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRKWENJAJLTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-ylsulfonyl)-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide

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